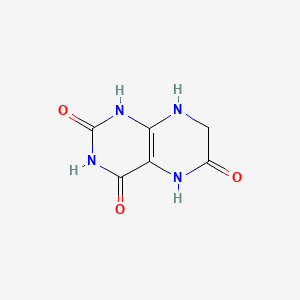

7,8-Dihydro-6-hydroxylumazine

Description

Position of 7,8-Dihydro-6-hydroxylumazine as a Key Intermediate or Metabolite in Pterin (B48896) Biochemistry

This compound emerges as a critical junction in pterin biochemistry. It is formed from the deamination of 7,8-dihydropterin (B103510), a reaction that can be catalyzed by enzymes like dihydropterin deaminase. researchgate.net This positions it as a direct downstream metabolite of the early stages of pteridine (B1203161) biosynthesis.

Furthermore, 7,8-dihydrolumazine, a precursor to this compound, can be converted to the latter compound. researchgate.net Research has shown that this compound can be further metabolized. For instance, it can undergo auto-oxidation to form 6-hydroxylumazine. researchgate.net

The significance of this compound is underscored by its association with certain pathological conditions. For example, it has been identified as a fluorescent urinary metabolite excreted by mice with Ehrlich ascites tumors, suggesting a link between altered pteridine metabolism and malignant growth. capes.gov.brglobalauthorid.com This observation points to its potential as a biomarker in neoplastic diseases.

Overview of Pteridine Biosynthesis and Catabolism in Diverse Organisms

Pteridine biosynthesis is an essential metabolic pathway in most organisms, as they are precursors to vital cofactors like folates and biopterin (B10759762). derpharmachemica.comwikipedia.org Folates are crucial for one-carbon transfer reactions involved in the synthesis of nucleotides and certain amino acids, while tetrahydrobiopterin (B1682763) is an indispensable cofactor for the synthesis of aromatic amino acid neurotransmitters and nitric oxide. wikipedia.org

The biosynthesis of pteridines generally begins with guanosine (B1672433) triphosphate (GTP). pnas.org A series of enzymatic reactions converts GTP into the first pteridine intermediate, 7,8-dihydroneopterin (B1664191) triphosphate. mdpi.com From this point, the pathway branches to produce the diverse array of pteridine derivatives. For instance, in many microorganisms, pteridine derivatives are intermediates in the biosynthesis of dihydrofolic acid. wikipedia.org

Catabolism of pteridines is less universally understood but involves the breakdown of these compounds into simpler molecules. In some organisms, pteridines can be degraded to compounds like isoxanthopterin (B600526) and lumazine (B192210) derivatives. nih.gov The study of pteridine metabolism in various organisms, from bacteria to insects to mammals, reveals both conserved pathways and unique, species-specific modifications. mdpi.comresearchgate.net For example, in insects, pteridines also function as pigments in the eyes and wings. mdpi.com

The metabolism of pteridines can be significantly altered in certain disease states, particularly in cancer. tandfonline.commst.edu These alterations can lead to the excretion of specific pteridine metabolites, such as this compound, in the urine. capes.gov.brtandfonline.com

Historical Context of Research on Lumazine Derivatives and their Biological Significance

Research into lumazine derivatives, a class of pteridines to which this compound belongs, has a rich history intertwined with the discovery and understanding of essential vitamins and cofactors. Early studies on pigments in butterfly wings and the eyes of insects led to the isolation and characterization of the first pteridines. mdpi.com

The biological significance of lumazine derivatives became more apparent with the elucidation of the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. In this pathway, 6,7-dimethyl-8-D-ribityllumazine is a key intermediate that is converted to riboflavin. nih.gov This discovery highlighted the essential role of lumazine compounds in fundamental metabolic processes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29745-56-0 |

|---|---|

Molecular Formula |

C6H6N4O3 |

Molecular Weight |

182.14 g/mol |

IUPAC Name |

1,5,7,8-tetrahydropteridine-2,4,6-trione |

InChI |

InChI=1S/C6H6N4O3/c11-2-1-7-4-3(8-2)5(12)10-6(13)9-4/h1H2,(H,8,11)(H3,7,9,10,12,13) |

InChI Key |

XBQISFWWQWPDSV-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC2=C(N1)NC(=O)NC2=O |

Canonical SMILES |

C1C(=O)NC2=C(N1)NC(=O)NC2=O |

Other CAS No. |

29745-56-0 |

Synonyms |

7,8-dihydro-6-hydroxylumazine |

Origin of Product |

United States |

Biosynthesis and Interconversion Pathways of 7,8 Dihydro 6 Hydroxylumazine

Enzymatic Formation of 7,8-Dihydro-6-hydroxylumazine from Pterin (B48896) Precursors

The formation of this compound is a multi-step process involving the conversion of pterin precursors through the action of specific enzymes. This pathway is a branch of the broader pteridine (B1203161) biosynthetic network.

Role of Dihydropterin Deaminase (DPDA) in 7,8-Dihydropterin (B103510) Conversion to 7,8-Dihydrolumazine

The initial step in this specific pathway involves the enzymatic conversion of 7,8-dihydropterin to 7,8-dihydrolumazine. nih.govbiorxiv.org This reaction is catalyzed by the enzyme dihydropterin deaminase (DPDA). mdpi.comnih.gov In Drosophila melanogaster, this enzyme has been purified and identified as a monomer with a molecular mass of approximately 48 kDa. nih.govresearchgate.netnih.gov The gene encoding this enzyme in D. melanogaster is CG18143. mdpi.comresearchgate.netnih.gov

Interestingly, DPDA also functions as guanine (B1146940) deaminase, indicating a dual role in both pteridine and purine (B94841) metabolism. nih.govresearchgate.net Despite this, the enzyme shows high specificity for its pterin substrate, 7,8-dihydropterin, and does not act on other pteridines like sepiapterin (B94604) or isoxanthopterin (B600526). mdpi.comnih.gov The formation of 7,8-dihydrolumazine is a crucial step, as this compound serves as a direct precursor for the synthesis of aurodrosopterins, which are orange-red eye pigments. biorxiv.orgmdpi.comresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Molecular Mass | 48 kDa | nih.govresearchgate.netnih.gov |

| Structure | Monomer | nih.govresearchgate.netnih.gov |

| Optimal pH | 7.5 | nih.govresearchgate.net |

| Optimal Temperature | 40 °C | nih.govresearchgate.net |

| pI Value | 5.5 | nih.govresearchgate.net |

| Encoding Gene | CG18143 | mdpi.comresearchgate.netnih.gov |

Involvement of Xanthine (B1682287) Oxidoreductase (XOR) and Non-Enzymatic Hydroxylation in this compound Generation

Following its formation, 7,8-dihydrolumazine is converted to this compound. This conversion can occur both enzymatically and non-enzymatically. nih.gov The enzymatic pathway is catalyzed by xanthine oxidoreductase (XOR), a complex molybdoflavin enzyme. nih.govresearchgate.net XOR is a versatile enzyme that catalyzes the hydroxylation of various substrates, including the final two steps of purine degradation. nih.govnih.gov

In addition to the enzymatic action of XOR, 7,8-dihydrolumazine can also undergo non-enzymatic hydroxylation to form this compound. nih.gov This indicates that the formation of this compound is not solely dependent on enzymatic activity. The 5,6-double bond of 7,8-dihydrolumazine is susceptible to nucleophilic attack, such as the addition of water, which can lead to its hydroxylation. nih.govresearchgate.net

Subsequent Metabolic Fates and Degradation Products of this compound

Once formed, this compound can be further metabolized into other lumazine (B192210) derivatives or undergo degradation.

Conversion to 6-Hydroxylumazine and other Lumazine Derivatives

This compound is a direct precursor to 6-hydroxylumazine. nih.gov This conversion occurs through autoxidation. nih.govresearchgate.net Studies have shown that during the enzymatic deamination of 7,8-dihydropterin, the product 7,8-dihydrolumazine is formed and subsequently converted to this compound, which then oxidizes to 6-hydroxylumazine. nih.gov In prolonged reactions, 6-hydroxylumazine becomes the predominant product detected. nih.gov It has also been noted that in some cellular models, 6-hydroxylumazine can be further metabolized, though the specific products may not always be identified. nih.gov

Potential for Autoxidation and Stability Considerations within Biological Systems

The stability of this compound in biological systems is influenced by its susceptibility to autoxidation. nih.govresearchgate.net This spontaneous oxidation leads to the formation of the more stable aromatic compound, 6-hydroxylumazine. nih.gov The inherent instability of dihydropteridines, including this compound, suggests that their cellular concentrations are likely tightly regulated to prevent unwanted oxidation and to ensure their availability for subsequent metabolic steps. The spontaneous nature of this oxidation highlights a key chemical property that dictates its metabolic fate. nih.gov

Interrelationships with other Pteridine Biosynthetic Branches

The biosynthesis of this compound is intricately linked with other branches of pteridine metabolism. The precursor, 7,8-dihydropterin, is a central intermediate in the synthesis of various pteridines. mdpi.comnih.gov For example, 7,8-dihydropterin is also a precursor for the synthesis of drosopterins through condensation with pyrimidodiazepine. mdpi.com

Links to Riboflavin (B1680620) Biosynthesis Pathways (e.g., Lumazine Synthase-catalyzed reactions forming 6,7-dimethyl-8-ribityllumazine)

The biosynthesis of riboflavin (vitamin B2) is a fundamental pathway in most microorganisms, fungi, and plants. wikipedia.org A key enzyme in this pathway is lumazine synthase (also known as 6,7-dimethyl-8-ribityllumazine (B135004) synthase), which catalyzes the penultimate step. ki.seuniprot.org This enzyme facilitates the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate. uniprot.org The product of this reaction is 6,7-dimethyl-8-ribityllumazine, the direct precursor to riboflavin. researchgate.netmedchemexpress.comwikipedia.org

While this compound is not a direct intermediate in the canonical riboflavin synthesis pathway, its structural relationship to the lumazine family of compounds places it at a metabolic crossroads. The core lumazine structure is central to these pathways, and enzymes that modify pteridine rings can act on various related substrates. For instance, xanthine oxidase, a versatile enzyme in purine and pteridine metabolism, can hydroxylate lumazine derivatives. nih.gov The formation of 6,7-dimethyl-8-ribityllumazine is a highly specific, multi-step process catalyzed by lumazine synthase, which ultimately leads to riboflavin. mdpi.com The existence of other lumazine compounds like this compound points to parallel or catabolic pathways that utilize common pteridine precursors.

Table 1: Key Reaction in Riboflavin Biosynthesis

| Enzyme | Substrate(s) | Product | Function |

| Lumazine Synthase (EC 2.5.1.78) | 5-amino-6-(D-ribitylamino)uracil, 3,4-dihydroxy-2-butanone 4-phosphate | 6,7-dimethyl-8-ribityllumazine, Phosphate (B84403), 2 H₂O | Catalyzes the formation of the direct precursor to riboflavin. wikipedia.orguniprot.org |

Connections to Tetrahydrobiopterin (B1682763) (BH4) Metabolism and Salvage Pathways

Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. mdpi.commedlink.com Its metabolism involves a de novo synthesis pathway from GTP, a recycling pathway, and a salvage pathway. mdpi.comnih.gov The catabolism or degradation of BH4 provides a direct route to the formation of this compound.

In rat liver homogenates, BH4 can be degraded to 6-hydroxylumazine. nih.gov This process begins with the non-enzymatic release of the side chain from BH4, yielding 7,8-dihydropterin. nih.gov This intermediate is then a substrate for dihydropterin deaminase, an enzyme that converts 7,8-dihydropterin into 7,8-dihydrolumazine. nih.govresearchgate.net Subsequently, 7,8-dihydrolumazine is converted to this compound. nih.govresearchgate.net This hydroxylation step can be catalyzed by xanthine oxidase or can occur non-enzymatically. nih.gov The final product, 6-hydroxylumazine, is formed through the auto-oxidation of this compound. nih.govresearchgate.net

The salvage pathway for BH4 biosynthesis can convert sepiapterin to BH4 via the action of sepiapterin reductase and dihydrofolate reductase (DHFR). mdpi.comnih.gov This pathway also intersects with the formation of various pteridine derivatives, including lumazines, especially when the primary pathways are altered. nih.govmst.edu

Table 2: Tetrahydrobiopterin (BH4) Degradation Pathway Leading to 6-Hydroxylumazine

| Step | Precursor | Enzyme/Process | Product | Key Finding |

| 1 | Tetrahydrobiopterin (BH4) | Non-enzymatic side chain release | 7,8-Dihydropterin | Degradation of the essential cofactor BH4 initiates this pathway. nih.gov |

| 2 | 7,8-Dihydropterin | Dihydropterin deaminase | 7,8-Dihydrolumazine | Enzymatic deamination forms the lumazine ring structure. nih.gov |

| 3 | 7,8-Dihydrolumazine | Xanthine Oxidase / Non-enzymatic | This compound | Hydroxylation at the 6-position occurs. nih.govresearchgate.net |

| 4 | This compound | Auto-oxidation | 6-Hydroxylumazine | The fully oxidized, fluorescent product is formed. nih.govdss.go.th |

Cross-talk with Folate Biosynthesis via Pterin Precursors (e.g., 6-hydroxymethyl-7,8-dihydropterin (B3263101) intermediates)

The folate biosynthesis pathway, essential for one-carbon metabolism, also originates from GTP and shares early intermediates with the BH4 pathway. nih.govembopress.org The enzyme GTP cyclohydrolase I converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate, a precursor for both BH4 and, in some organisms, folates. nih.govmedlink.com

In the folate pathway, 7,8-dihydroneopterin is converted to 6-hydroxymethyl-7,8-dihydropterin. embopress.orgnih.gov This intermediate is then pyrophosphorylated by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) to form 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). ebi.ac.uknih.govplos.org DHPPP is a substrate for dihydropteroate (B1496061) synthase (DHPS), which condenses it with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate, a direct folate precursor. nih.govplos.org

The cross-talk with this compound formation occurs at the level of pterin precursors. mst.edu As seen in the BH4 degradation pathway, 7,8-dihydropterin is a key intermediate that can be shunted towards lumazine production via deamination. nih.gov The availability of pterin precursors from the folate pathway can thus influence the pool of substrates available for the synthesis of this compound. Furthermore, studies have shown that tetrahydrofolic acid itself can be converted to 6-hydroxylumazine, indicating a direct link between folate and lumazine metabolism. nih.gov

Table 3: Intersection of Folate and Lumazine Biosynthesis

| Pathway | Key Intermediate | Enzyme(s) | Divergent Product | Relevance |

| Folate Biosynthesis | 6-hydroxymethyl-7,8-dihydropterin | HPPK, DHPS | 7,8-Dihydropteroate | Main pathway to folate synthesis. nih.govplos.org |

| Pterin Degradation/Conversion | 7,8-Dihydropterin | Dihydropterin deaminase | 7,8-Dihydrolumazine | A shared precursor can be diverted to form lumazines. nih.gov |

| Folate Catabolism | Tetrahydrofolic acid | Pterin deaminase | 6-Hydroxylumazine | Direct conversion of a folate vitamer to a lumazine derivative. nih.gov |

Biological Roles and Physiological Relevance of 7,8 Dihydro 6 Hydroxylumazine

Developmental and Metabolic Functions in Non-Human Model Organisms

Role in Drosophila melanogaster Eye Pigment Biosynthesis, particularly Aurodrosopterin

In the fruit fly, Drosophila melanogaster, 7,8-Dihydro-6-hydroxylumazine is a key intermediate in the biosynthesis of drosopterins, the red eye pigments. Specifically, it is a precursor to aurodrosopterin, a minor red eye pigment. The formation of aurodrosopterin involves the condensation of 7,8-dihydrolumazine and pyrimidodiazepine (PDA). researchgate.net The pathway leading to this compound begins with the conversion of 7,8-dihydropterin (B103510) to 7,8-dihydrolumazine, a reaction catalyzed by the enzyme dihydropterin deaminase. nih.govnih.gov This enzyme, encoded by the gene CG18143, exhibits dual functionality, also acting as a guanine (B1146940) deaminase involved in purine (B94841) metabolism. nih.govnih.gov

Following its formation, 7,8-dihydrolumazine is then converted to this compound. This conversion is facilitated by the enzyme xanthine (B1682287) oxidase. researchgate.netnih.gov Subsequently, this compound can be autoxidized to form 6-hydroxylumazine. researchgate.netnih.gov The significance of this pathway is highlighted in mutants with defects in the CG18143 gene, which show a specific decrease in the levels of aurodrosopterin, confirming the role of the dihydropterin deaminase in providing the necessary precursor for this pigment. researchgate.netnih.gov

The biosynthesis of drosopterins is a complex process involving several enzymes and intermediates. The initial steps are shared with the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor. researchgate.net The pathway diverges to produce pigments, with genes such as sepia, clot, and DhpD being crucial for drosopterin (B13424490) and aurodrosopterin synthesis. researchgate.net

Table 1: Key Molecules in Drosophila Eye Pigment Biosynthesis

| Compound | Role |

| 7,8-Dihydropterin | Precursor converted to 7,8-dihydrolumazine |

| Dihydropterin deaminase | Enzyme catalyzing the conversion of 7,8-dihydropterin to 7,8-dihydrolumazine |

| 7,8-Dihydrolumazine | Precursor to this compound and condenses with PDA to form aurodrosopterin |

| Xanthine oxidase | Enzyme that converts 7,8-dihydrolumazine to this compound |

| This compound | Intermediate in aurodrosopterin biosynthesis |

| Pyrimidodiazepine (PDA) | Condenses with 7,8-dihydrolumazine to form aurodrosopterin |

| Aurodrosopterin | A minor red eye pigment in Drosophila melanogaster |

Contribution to Pteridine (B1203161) Profiles in Other Eukaryotic or Prokaryotic Systems

While extensively studied in Drosophila, the role of this compound in other specific eukaryotic or prokaryotic systems is less defined in the provided context. However, pteridines, in general, are widespread in nature, functioning as pigments, enzyme cofactors, and signaling molecules in a variety of organisms, including insects, vertebrates, and microorganisms. researchgate.netherts.ac.uk

In microorganisms, enzymes involved in folate biosynthesis, a class of pteridines, are crucial for survival as they cannot uptake folates from their environment. ebi.ac.uk For instance, 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) is a key enzyme in the folate synthesis pathway in bacteria. ebi.ac.uk While this is a different hydroxylumazine derivative, it underscores the importance of pteridine metabolism in prokaryotes.

In vertebrates, pteridine metabolism is essential for the biosynthesis of tetrahydrobiopterin (BH4), a vital cofactor for several enzymes. mdpi.com The metabolic pathways of pteridines are complex, and various derivatives can be formed. mdpi.com The presence of this compound and its metabolites can be indicative of the activity of certain enzymes, such as deaminases and oxidases, which are present in various organisms.

Accumulation and Excretion as a Metabolic Indicator in Disease Research Models

Enhanced Urinary Excretion in Tumor-Bearing Animal Models (e.g., Ehrlich Ascites Tumor Mice)

A significant finding in cancer research has been the observation of increased urinary excretion of this compound in animal models bearing tumors. Specifically, mice with Ehrlich ascites tumors have been shown to excrete elevated levels of this compound. nih.govcapes.gov.brglobalauthorid.com This fluorescent metabolite was identified in the urine of these tumor-bearing mice, suggesting a link between the presence of the tumor and altered pteridine metabolism. capes.gov.br Methods for the accurate measurement of urinary this compound have been developed using high-performance liquid chromatography (HPLC) with fluorescence detection, allowing for the quantification of its daily excretion in both healthy and tumor-bearing mice. nih.gov

Correlation with Cellular Tumorigenicity in In Vitro Cancer Cell Models (e.g., Breast Cancer)

Studies using in vitro models of breast cancer have further solidified the connection between this compound and tumorigenicity. In a progressive isogenic breast cancer cell model (MCF10A, MCF10AT, and MCF10ACA1a), the extracellular levels of 6-hydroxylumazine, a derivative of this compound, were found to be positively correlated with the tumorigenicity of the cells, particularly after dosing with folic acid. nih.govnih.gov This suggests that as breast cells become more tumorigenic, their pteridine metabolism is altered, leading to an increased formation and excretion of certain pteridine derivatives. nih.gov The correlation of 6-hydroxylumazine with breast cancer tumorigenicity points towards an increased deaminase activity in the more aggressive cancer cells. nih.govnih.gov

Table 2: Correlation of Pteridine Levels with Tumorigenicity in Breast Cancer Cell Lines

| Pteridine | Correlation with Tumorigenicity | Cell Model | Reference |

| Pterin (B48896) | Positive | MCF10A series | nih.gov |

| 6-Hydroxylumazine | Positive | MCF10A series | nih.govnih.gov |

| Xanthopterin (B1683600) | Altered metabolism | MCF10A series | nih.govnih.gov |

| Isoxanthopterin (B600526) | Altered metabolism | MCF10A series | nih.gov |

| Sepiapterin (B94604) | Altered metabolism | MCF10A series | nih.gov |

| 6-Biopterin | Altered metabolism | MCF10A series | nih.gov |

| Lumazine (B192210) | Altered metabolism | MCF10A series | nih.gov |

| 7-Hydroxylumazine | Altered metabolism | MCF10A series | nih.gov |

Context within Aberrant Pterin Metabolism in Pathological Conditions

The altered levels of this compound and its derivatives are part of a broader picture of aberrant pterin metabolism in various pathological conditions, particularly cancer. The increased excretion of pteridines in cancer patients suggests a systemic imbalance in folate and pterin metabolism. capes.gov.br While studies in cancer patients have shown significant increases in the excretion of pterins like xanthopterin and neopterin, the inclusion of 6-hydroxylumazine in future studies of urinary pteridines is recommended as a prospective cancer biomarker. nih.govcapes.gov.br

The dysregulation of pteridine metabolism in cancer cells can be influenced by several factors. For instance, the upregulation of dihydrofolate reductase (DHFR) in the presence of folic acid may contribute to the observed changes in pteridine levels. nih.gov Furthermore, tetrahydrofolic acid can be converted to 6-hydroxylumazine by pterin deaminase, independent of xanthine oxidase activity, suggesting multiple enzymatic pathways can lead to its formation in tumorigenic cells. nih.govresearchgate.net These findings highlight that the disruption of pteridine metabolism is a feature of cancer, and specific pteridine derivatives, including this compound, serve as indicators of these metabolic alterations. nih.gov

Modulation of Enzymatic Activities by this compound and its Analogs

The interaction of this compound and its structural analogs with various enzymes is a subject of scientific interest, particularly concerning the regulation of pathways involving pteridine metabolism. This section explores the enzymatic modulation, with a specific focus on inhibitory properties against key enzymes like xanthine oxidase.

Analysis of Enzyme Inhibitory Properties (e.g., Xanthine Oxidase)

An analysis of the scientific literature reveals a nuanced role for this compound in the context of xanthine oxidase (XO), a key enzyme in purine catabolism. Contrary to being an inhibitor, evidence strongly indicates that this compound is a product of the enzymatic action of xanthine oxidase on its substrate, 7,8-dihydrolumazine. nih.govresearchgate.net The enzyme catalyzes the conversion of 7,8-dihydrolumazine to this compound, which is then followed by autoxidation to 6-hydroxylumazine. nih.gov

While this compound itself does not appear to function as a xanthine oxidase inhibitor, several of its pteridine analogs have been investigated for their inhibitory effects on this enzyme. A study of various pteridine derivatives identified that aromaticity and the absence of a substitution at the 7-position of the pteridine ring are key features for inhibitory activity. nih.govsemanticscholar.org Reduced pteridine derivatives, such as this compound, were generally found to be poor inhibitors. nih.govsemanticscholar.org

In contrast, several aromatic analogs of this compound have demonstrated significant inhibitory potential against xanthine oxidase. These findings are critical for understanding the structure-activity relationships of pteridine compounds as enzyme modulators.

The table below summarizes the inhibitory activity of some pteridine analogs against xanthine oxidase.

| Compound Name | IC50 (µM) | Type of Inhibition |

| 6-Hydroxylumazine | 0.2 | Not Specified |

| Lumazine | 7.4 | Not Specified |

| Neopterin | 3.1 | Not Specified |

| Xanthopterin | Not Specified | Not Specified |

| 6-Formylpterin | Not Specified | Not Specified |

| Pterin | Not Specified | Not Specified |

This table is based on available data and is intended for informational purposes. The lack of a specific value is indicated by "Not Specified." researchgate.net

The potent inhibitory activity of 6-hydroxylumazine, the oxidized form of this compound, highlights the subtle structural changes that can dramatically alter a compound's biological activity from a product to a potent inhibitor. researchgate.net Further research into the inhibitory mechanisms of these analogs can provide valuable insights for the development of novel therapeutic agents targeting xanthine oxidase.

Advanced Analytical Methodologies for the Characterization of 7,8 Dihydro 6 Hydroxylumazine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 7,8-dihydro-6-hydroxylumazine from complex biological samples. The choice of chromatographic mode is critical for achieving the desired separation from other structurally similar pteridines and endogenous compounds.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used and highly sensitive method for the quantification of pteridines, including this compound. nih.govsemanticscholar.org This technique leverages the native fluorescence of the oxidized form of the compound, 6-hydroxylumazine. A key aspect of this method is the pre-column or post-column oxidation of the non-fluorescent this compound to its highly fluorescent aromatic counterpart. researchgate.net This oxidation is typically achieved using agents like iodine in an alkaline solution or manganese dioxide. nih.gov

Reversed-phase (RP) HPLC is the most common separation mode, utilizing C18 columns to separate pteridines based on their hydrophobicity. nih.gov Isocratic elution with a buffered aqueous-organic mobile phase, such as a methanol-containing buffer, is often sufficient for resolving 6-hydroxylumazine from other urinary components. nih.gov The fluorescence detector is set to the specific excitation and emission wavelengths of 6-hydroxylumazine, which are approximately 382 nm for excitation and 449 nm for emission, providing excellent selectivity and sensitivity. nih.gov The method's accuracy and precision make it suitable for quantifying the daily excretion of this compound in biological samples like urine. nih.gov

| Parameter | HPLC with Fluorescence Detection |

| Principle | Separation by reversed-phase chromatography followed by fluorescence detection of the oxidized form (6-hydroxylumazine). |

| Stationary Phase | Typically C18 reversed-phase columns. nih.gov |

| Mobile Phase | Buffered aqueous-organic mixtures (e.g., methanol/buffer). nih.gov |

| Detection | Fluorescence detection (Excitation: ~382 nm, Emission: ~449 nm). nih.gov |

| Sample Preparation | Dilution and oxidation (e.g., with iodine) to convert this compound to 6-hydroxylumazine. nih.gov |

| Key Advantage | High sensitivity and selectivity for pteridines. semanticscholar.org |

| Application | Quantification of this compound in urine. nih.gov |

While reversed-phase HPLC is effective, Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative and sometimes superior approach for the comprehensive profiling of polar compounds like pteridines. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This technique is particularly advantageous for retaining and separating highly polar analytes that have little or no retention on reversed-phase columns.

For pteridine (B1203161) profiling, HILIC can provide a different selectivity compared to RP-HPLC, potentially resolving isomers and other closely related structures that may co-elute in reversed-phase systems. The separation mechanism in HILIC involves a partitioning of the analytes between the mobile phase and a water-enriched layer on the surface of the polar stationary phase. This allows for the effective separation of a wide range of pteridines, including the di- and tetrahydro forms, often with better peak shapes for very polar compounds. While less commonly reported specifically for this compound compared to HPLC-FLD, HILIC is a powerful tool for broader "pterinomics" studies.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry offers unparalleled specificity and structural information, making it an indispensable tool for the definitive identification and quantification of this compound.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. researchgate.net For the analysis of this compound, LC-MS allows for its direct detection without the need for prior oxidation, as the mass spectrometer can detect non-fluorescent compounds. mdpi.com

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. researchgate.nethpst.cz This accuracy is crucial for the unambiguous identification of this compound by determining its elemental composition from its exact mass. hpst.cz The Q-TOF analyzer's ability to perform tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating characteristic fragmentation patterns of the parent ion. This combination of accurate mass measurement and fragmentation data provides a high degree of confidence in the identification of the compound in complex biological matrices. researchgate.net LC-Q-TOF-MS methods have been developed for the profiling of various pteridines in human urine, demonstrating the capability to separate and identify numerous pteridine derivatives, including lumazines. mdpi.com

| Feature | LC-MS | LC-Q-TOF-MS |

| Detection Principle | Mass-to-charge ratio | High-resolution mass-to-charge ratio |

| Need for Oxidation | No | No |

| Identification | Based on retention time and m/z | Based on retention time, accurate mass, and isotopic pattern. hpst.cz |

| Structural Confirmation | Possible with MS/MS | High confidence with accurate mass and MS/MS fragmentation. researchgate.net |

| Selectivity | High | Very High |

| Application | Targeted quantification | Untargeted screening and definitive identification. chromatographyonline.com |

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and quantify the rates of metabolic pathways, known as metabolic flux analysis. nih.govisotope.com In the context of this compound, stable isotope-labeled precursors can be introduced into a biological system (e.g., cell culture or in vivo). isotope.com As the labeled precursors are metabolized, the label is incorporated into downstream metabolites, including this compound.

By using mass spectrometry to measure the rate and extent of isotope incorporation into this compound and other related metabolites, researchers can quantitatively determine the flux through the biosynthetic pathways leading to its formation. nih.gov This approach provides dynamic information about the metabolic network that is not obtainable from static concentration measurements alone. For instance, using precursors labeled with heavy isotopes like ¹³C or ¹⁵N, the contribution of different metabolic pathways to the synthesis of the pteridine core can be dissected. isotope.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) for Structural Confirmation and Quantification

Sample Preparation and Stability Considerations for Dihydro-Pteridines

The analysis of dihydro-pteridines like this compound is complicated by their inherent instability. These reduced pteridines are highly susceptible to oxidation, which can lead to the formation of their more stable, fully aromatic counterparts. semanticscholar.orgresearchgate.net Therefore, meticulous sample preparation and handling are critical to ensure the accurate measurement of the endogenous concentrations of the dihydro form.

To prevent auto-oxidation, samples should be protected from light and heat, and processed promptly. semanticscholar.org The addition of antioxidants, such as dithiothreitol (B142953) (DTT) or ascorbic acid, to the collection and storage buffers is a common practice to preserve the reduced state of the pteridines. For long-term storage, samples are typically frozen at -80°C. semanticscholar.org

When analyzing urine samples, it is often necessary to correct for variations in urine dilution. This is typically achieved by measuring the creatinine (B1669602) concentration and expressing the pteridine levels relative to creatinine. mdpi.com Sample clean-up procedures, such as solid-phase extraction (SPE) or protein precipitation, may be employed to remove interfering substances from the matrix, although "dilute-and-shoot" methods followed by sensitive detection techniques like LC-MS are also utilized to minimize sample handling and potential degradation. mdpi.comlcms.cz Studies have shown that multiple freeze-thaw cycles can lead to a significant decrease in the concentration of some pteridines, highlighting the importance of analyzing samples after a single thaw whenever possible. mdpi.com

Strategies for Preserving Native Oxidation States in Biological Samples

Maintaining the original oxidation state of this compound and other reduced pterins in biological samples is paramount for studies aiming to understand their specific physiological or pathological roles. Reduced pterins are extremely sensitive to oxygen and can dissociate rapidly, necessitating meticulous sample handling and preparation. erndim.org The primary goal of these strategies is to prevent the auto-oxidation of di- and tetrahydro- forms to their more stable, fully oxidized aromatic states. creative-proteomics.com

Several key strategies have been established to achieve this preservation:

Use of Stabilizing Agents: The most common approach is the addition of antioxidants to the sample immediately upon collection. mdpi.comresearchgate.net Stabilizers like dithiothreitol (DTT) and ascorbic acid (AA) are widely used to slow down the oxidation reaction in the presence of air. mdpi.comresearchgate.net These agents create a reducing environment that helps maintain the pterins in their native, reduced forms. mdpi.comresearchgate.net

Control of Storage Conditions: Environmental factors play a critical role in the stability of reduced pterins. To prevent degradation, samples must be protected from light and stored at low temperatures, preferably below -20°C. mdpi.com This minimizes both photo-degradation and thermal degradation.

pH Control: The pH of the sample can influence pterin (B48896) stability. While strong acidic conditions can sometimes cause cleavage of the pteridine ring, a basic pH can aid in the dissolution of pterins without compromising their chemical structure. mdpi.comresearchgate.net

Minimizing Sample Preparation: Advanced analytical techniques like the "dilute-and-shoot" method are advantageous for preserving native oxidation states. mdpi.com This approach involves minimal sample treatment, typically just dilution and/or filtration, before direct injection into an analytical system like a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system. mdpi.comresearchgate.net This reduces the time and chemical exposure that could lead to oxidation.

Table 1: Strategies for Preserving Native Pterin Oxidation States

| Strategy | Description/Mechanism | Key Reagents/Conditions |

|---|---|---|

| Addition of Antioxidants | Creates a reducing environment to slow down the oxidation of dihydro- and tetrahydro-pterins. mdpi.com | Dithiothreitol (DTT), Ascorbic Acid (AA). researchgate.netresearchgate.net |

| Controlled Storage | Minimizes degradation from environmental factors. | Storage in darkness, temperatures below -20°C. mdpi.com |

| pH Management | Optimizes solubility while preventing structural degradation. | Basic pH is often used for dissolution. mdpi.comresearchgate.net |

| Minimalist Sample Handling | Reduces the opportunity for oxidation during sample preparation. | "Dilute-and-shoot" methods followed by direct analysis. mdpi.com |

Oxidative or Reductive Pre-treatment Protocols for Comprehensive Pterin Analysis

In many diagnostic and research applications, the objective is not to measure the individual oxidation states but to determine the total concentration of a specific pterin. For this purpose, pre-treatment protocols that convert all forms of the analyte into a single, stable state are employed. This approach is particularly common in methods using fluorescence detection, as the fully oxidized forms of pterins are highly fluorescent, whereas their reduced counterparts are not. creative-proteomics.comresearchgate.net

Oxidative Pre-treatment

Oxidation is the most widely used pre-treatment strategy for the comprehensive analysis of pterins like this compound. erndim.orgnih.gov The process involves the chemical conversion of all reduced forms (dihydro- and tetrahydro-) into their stable, fully oxidized, and highly fluorescent parent compounds, which can then be easily quantified by HPLC with fluorescence detection. erndim.org

Iodine Oxidation: This is a classic and robust method. The oxidation can be performed under either acidic or alkaline conditions, depending on the specific pterins being analyzed.

Acidic Oxidation: Treating a sample with an iodine solution (e.g., I₂ in KI) at a low pH (1.0-1.5) effectively oxidizes reduced pterins like dihydrobiopterin (BH₂) and tetrahydrobiopterin (B1682763) (BH₄) to biopterin (B10759762). creative-proteomics.comerndim.org The reaction is typically stopped by adding a reducing agent like ascorbic acid. erndim.org

Alkaline Oxidation: Performing the oxidation under basic conditions can be used to differentiate between certain pterins. For instance, this method oxidizes BH₂ to biopterin and BH₄ to pterin, allowing for their indirect differential quantification. creative-proteomics.com A specific method for analyzing urinary this compound involves dilution with water followed by oxidation with iodine prior to HPLC analysis. nih.gov

Manganese Dioxide (MnO₂) Oxidation: This is another effective method for converting reduced pterins to their fluorescent oxidized forms. erndim.org

Reductive Pre-treatment

While less common for routine biological analysis, reductive protocols are important in synthetic chemistry and for creating biologically active pterin forms from more stable precursors. mdpi.com Tetrahydropterin derivatives are crucial as cofactors in many metabolic pathways. creative-proteomics.commdpi.com Since direct synthesis of these reduced forms can be challenging due to their instability, an alternative is to synthesize a stable oxidized form and subsequently reduce it. mdpi.com

Catalytic Hydrogenation: Traditional methods often involve the use of hydrogen gas with expensive metal catalysts like platinum or palladium, frequently requiring high temperatures and specialized equipment such as an autoclave. mdpi.com

Mechano-chemical Reduction: More recent and economical methods have been developed using mechano-chemistry. This can involve reducing pterin precursors with elemental sodium metal and glucose at room temperature, offering a more accessible route to the desired tetrahydro forms. mdpi.com

Table 2: Comparison of Pre-treatment Protocols for Pterin Analysis

| Protocol Type | Reagent(s) | Conditions | Purpose/Outcome |

|---|---|---|---|

| Oxidative | Iodine (I₂) in Potassium Iodide (KI) | Acidic (pH 1.0-1.5) | Converts all reduced forms to a single, highly fluorescent oxidized state for total quantification. creative-proteomics.comerndim.org |

| Oxidative | Manganese Dioxide (MnO₂) | Varies | Converts reduced pterins to their fluorescent oxidized forms. erndim.org |

| Reductive | Hydrogen Gas (H₂) with Platinum/Palladium | High temperature and pressure | Synthesizes unstable but biologically active tetrahydro-pterins from stable oxidized precursors. mdpi.com |

| Reductive | Sodium (Na) metal and Glucose | Room Temperature (Ball-milling) | An economic, mechano-chemical method for the reduction of pterin heterocycles. mdpi.com |

Genetic and Molecular Regulatory Mechanisms Pertaining to 7,8 Dihydro 6 Hydroxylumazine Synthesis

Identification and Characterization of Genes Encoding Enzymes in Related Pathways

The synthesis of 7,8-dihydro-6-hydroxylumazine is directly linked to the broader pteridine (B1203161) and folate biosynthetic pathways. Key to this process are specific enzymes whose genetic coding and characteristics have been the subject of detailed investigation.

In the fruit fly Drosophila melanogaster, the conversion of 7,8-dihydropterin (B103510) to 7,8-dihydrolumazine is a critical step for the synthesis of certain eye pigments. mdpi.comnih.gov This reaction is catalyzed by the enzyme dihydropterin deaminase. mdpi.comresearchgate.net Genetic and biochemical studies have successfully identified the structural gene encoding this enzyme as CG18143. nih.govnih.gov This gene is located at the cytological position 82A1 on the third chromosome of D. melanogaster. mdpi.comnih.govresearchgate.net

| Property | Value | Source(s) |

| Gene | CG18143 | nih.govnih.gov |

| Organism | Drosophila melanogaster | nih.govnih.gov |

| Enzyme | Dihydropterin Deaminase / Guanine (B1146940) Deaminase | nih.govresearchgate.net |

| Chromosomal Locus | 3R, 82A1 | mdpi.comnih.gov |

| Molecular Mass | ~48 kDa (monomer) | nih.govnih.gov |

| Isoelectric Point (pI) | 5.5 | nih.govnih.gov |

| Optimal pH | 7.5 | nih.govnih.gov |

| Optimal Temperature | 40 °C | nih.govnih.gov |

| Specificity Constant (kcat/Km) for 7,8-dihydropterin | 1.0 x 10⁴ M⁻¹s⁻¹ | nih.govnih.gov |

| Specificity Constant (kcat/Km) for Guanine | 8.6 x 10⁶ M⁻¹s⁻¹ | nih.govnih.gov |

In microorganisms, the synthesis of the pteridine moiety is a fundamental part of the folate biosynthesis pathway. nih.gov The gene folK, also known as sulD in some bacteria, encodes the enzyme 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK). wikipedia.org This enzyme is responsible for a key phosphorylation step: the conversion of 6-hydroxymethyl-7,8-dihydropterin to 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). nih.gov DHPPP is a critical intermediate, serving as the pteridine building block for the synthesis of dihydrofolate. nih.govwikipedia.org

The genes folK (HPPK) and folP (dihydropteroate synthase) are considered signature genes for the de novo folate biosynthesis pathway in bacteria. nih.govnih.gov Their presence in a bacterial genome is a strong indicator that the organism can produce its own folates. nih.gov In some lower eukaryotes, such as Pneumocystis carinii, the folK gene is part of a larger, multifunctional gene that also encodes other enzymes in the folate synthesis pathway. wikipedia.org Conversely, some parasitic prokaryotes like phytoplasmas, which rely on their hosts for folate, possess non-functional versions of these genes, termed pseudogenes (ΨfolK and ΨfolP), reflecting a loss of function during their evolution into obligate parasites. researchgate.net

The CG18143 Gene (Dihydropterin Deaminase) in Drosophila

Transcriptional and Translational Control of Pteridine Biosynthetic Enzymes

The regulation of pteridine biosynthesis is tightly controlled to meet the cell's metabolic needs for cofactors and pigments. This control is exerted at multiple levels, primarily through the transcriptional regulation of key enzymes. The synthesis of all pteridines begins with guanosine (B1672433) triphosphate (GTP), and the first and rate-limiting step is catalyzed by GTP cyclohydrolase I (GTPCH). researchgate.netnih.govnih.gov Consequently, the regulation of the gene encoding GTPCH is a critical control point for the entire pathway. researchgate.netresearchgate.net

In both Drosophila and mammals, the expression and activity of GTPCH are modulated in response to various signals. researchgate.net For instance, pro-inflammatory stimuli can up-regulate the expression of GCH-I, leading to increased synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor. researchgate.net This cofactor is required for the activity of several enzymes, including tyrosine hydroxylase, which is itself the rate-limiting enzyme in catecholamine synthesis. researchgate.netnih.gov This demonstrates a coordinated regulatory system where the synthesis of a cofactor (BH4) is linked to the functional demands of the enzymes that depend on it.

In Drosophila, genetic studies have uncovered other layers of regulation. The pugilistDominant (pugD) mutation, for example, is a dominant mutation that disrupts a gene homologous to a trifunctional enzyme involved in producing a cofactor for purine (B94841) synthesis. nih.gov Since pteridines are derived from the purine GTP, this mutation leads to a reduction in eye pigmentation by impairing the production of the necessary precursor. nih.gov While specific mechanisms for the translational control of individual pteridine biosynthetic enzymes are not as well-documented, it is understood that post-transcriptional regulation is a fundamental layer of gene expression control for all cellular processes, including metabolic pathways. jax.org

Genetic Manipulation and Mutagenesis Studies to Elucidate Metabolic Pathways

The study of mutants, particularly those with visible phenotypes like altered eye color, has been a cornerstone of genetic research for over a century. This approach has been exceptionally fruitful in unraveling the complexities of the pteridine metabolic network.

The wild-type reddish-brown eye color of Drosophila melanogaster is the result of a precise mixture of two main pigment types: the brown ommochromes and the red and yellow pteridines. evolutionunderthemicroscope.comresearchgate.net The study of a vast collection of eye-color mutants has allowed scientists to map the biochemical steps involved in the synthesis of these pigments. mdpi.comevolutionunderthemicroscope.comnih.gov

Mutations in genes encoding the enzymes of the pteridine pathway block the synthesis at specific steps. This blockage leads to two primary consequences: the failure to produce downstream pigments and the accumulation of upstream metabolic intermediates. evolutionunderthemicroscope.com This combination creates a unique pteridine profile and a characteristic eye color for each mutant. For example, mutations in the white gene, which affects the transport of both ommochrome and pteridine precursors, result in white-eyed flies due to a complete lack of pigment. evolutionunderthemicroscope.comresearchgate.net A mutation in the brown gene, which specifically blocks pteridine precursor transport, results in brown eyes, while a mutation in the scarlet gene, which blocks ommochrome synthesis, results in bright red eyes. researchgate.net

Mutagenesis studies targeting the CG18143 gene provide direct evidence for its role in the synthesis of 7,8-dihydrolumazine. Transheterozygous flies with mutations in CG18143 exhibit severely decreased dihydropterin deaminase and guanine deaminase activities. nih.govnih.gov Chromatographic analysis of the pteridines in the heads of these mutant flies reveals a specific and dramatic decrease in the amount of aurodrosopterin. nih.gov The levels of other red drosopterin (B13424490) pigments remain normal. nih.gov This specific phenotype confirms that CG18143 is responsible for producing 7,8-dihydrolumazine, the essential precursor that condenses with a pyrimidodiazepine intermediate to form aurodrosopterins. mdpi.comnih.gov

| Mutant Gene | Phenotype / Eye Color | Affected Pathway(s) / Biochemical Defect | Source(s) |

| white (w) | White | Blocks transport of both pteridine and ommochrome precursors (GTP and tryptophan). | evolutionunderthemicroscope.comresearchgate.net |

| brown (bw) | Brown | Lacks all pteridine pigments due to a defect in the transport of GTP precursors. Ommochrome pathway is unaffected. | evolutionunderthemicroscope.comresearchgate.netnih.gov |

| scarlet (st) | Bright Red (Vermilion) | Lacks brown ommochrome pigments. Pteridine pathway is unaffected. | evolutionunderthemicroscope.comresearchgate.net |

| sepia (se) | Sepia, darkens with age | Blocks the conversion of a pyrimidodiazepine intermediate, preventing drosopterin synthesis. Leads to accumulation of sepiapterin (B94604). | mdpi.comevolutionunderthemicroscope.com |

| CG18143 | Slightly darker reddish | Deficient in dihydropterin deaminase activity. Specifically reduces aurodrosopterin levels due to lack of 7,8-dihydrolumazine precursor. | nih.govnih.govresearchgate.net |

Comparative Biochemistry and Evolutionary Perspectives of Lumazine Metabolism

Interspecies Variations in Pteridine (B1203161) Biosynthesis Pathways Relevant to 7,8-Dihydro-6-hydroxylumazine

The biosynthesis of pteridines, a class of heterocyclic compounds including this compound, exhibits notable variations across different organisms. Pteridines are vital for numerous biological functions, serving as pigments and enzyme cofactors. nih.gov The foundational pathways for pteridine synthesis, which ultimately lead to compounds like this compound, originate from guanosine (B1672433) triphosphate (GTP). nih.govfrontiersin.org However, the subsequent enzymatic steps and resulting end products can differ significantly between kingdoms and even between species within the same order. nih.gov

In many bacteria, the genes for riboflavin (B1680620) biosynthesis, a pathway closely linked to lumazine (B192210) metabolism, are often clustered in operons, suggesting a streamlined and co-regulated process. oup.com For instance, in Bacillus subtilis, a bifunctional enzyme encoded by ribAB catalyzes the initial steps of both branches of riboflavin biosynthesis. frontiersin.org This is in contrast to fungi like Ashbya gossypii, where the six genes responsible for riboflavin biosynthesis are not clustered. frontiersin.org

Insects, particularly Drosophila melanogaster, have been instrumental in elucidating the complexities of pteridine biosynthesis, including the branches that produce various eye pigments. nih.govresearchgate.net In these organisms, 7,8-dihydropterin (B103510) can be converted to 7,8-dihydrolumazine by the enzyme dihydropterin deaminase. researchgate.net This is a key step in the formation of aurodrosopterin, a minor red eye pigment. researchgate.net The conversion of 7,8-dihydropterin to this compound is thought to be catalyzed by xanthine (B1682287) dehydrogenase. researchgate.netmdpi.com However, this specific reaction does not occur in D. melanogaster, suggesting species-specific enzyme activities or substrate availability. mdpi.com

The pathway leading to tetrahydrobiopterin (B1682763), an essential cofactor, also shows interspecies variations. It can proceed through a de novo pathway or a salvage pathway, the latter of which involves sepiapterin (B94604) and 7,8-dihydrobiopterin. nih.gov This highlights the metabolic flexibility among different organisms in producing crucial pteridine derivatives.

Furthermore, the recruitment of the pteridine biosynthesis pathway for different functions is a source of variation. In water striders, this pathway, ancestrally used for red eye pigment production, has been co-opted to create a variety of embryonic colors in extraocular tissues. pnas.org This evolutionary adaptation has led to the production of different pigments, such as xanthopterin (B1683600) and erythropterin, from the same foundational pathway. pnas.org

Below is a table summarizing key variations in pteridine biosynthesis pathways relevant to this compound across different organisms.

| Organism Group | Key Pathway Characteristics | Relevant Enzymes/Genes | End Products/Functions |

| Bacteria (e.g., B. subtilis) | Riboflavin biosynthesis genes often in operons. oup.com | ribAB (bifunctional enzyme) frontiersin.org | Riboflavin, FMN, FAD frontiersin.orgasm.org |

| Fungi (e.g., A. gossypii) | Riboflavin biosynthesis genes are not clustered. frontiersin.org | RIB1-RIB7 frontiersin.org | Riboflavin |

| Insects (e.g., D. melanogaster) | Complex, branched pathways for pigments and cofactors. nih.gov | Dihydropterin deaminase, Xanthine dehydrogenase researchgate.netmdpi.com | Drosopterins, Sepiapterin, Tetrahydrobiopterin nih.gov |

| Insects (e.g., Water Striders) | Co-option of the ancestral eye pigment pathway for embryonic coloration. pnas.org | rosy (encoding xanthine dehydrogenase) pnas.org | Xanthopterin, Erythropterin in embryonic tissues pnas.org |

| Vertebrates | Presence of de novo and salvage pathways for tetrahydrobiopterin synthesis. researchgate.net | GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase researchgate.net | Tetrahydrobiopterin, Pigments researchgate.net |

Evolutionary Conservation and Divergence of Enzyme Structures and Functions (e.g., Lumazine Synthase Quaternary Structures)

Lumazine synthase (LS), the enzyme responsible for the penultimate step in riboflavin biosynthesis, presents a fascinating case of evolutionary conservation and divergence in its structure and function. nih.govoup.com While the catalytic mechanism and the active site are highly conserved across species, the quaternary structure of the enzyme exhibits remarkable variation. nih.gov

The fundamental monomeric unit of lumazine synthase is structurally very similar across different species. nih.gov However, these monomers can assemble into distinct quaternary structures. The two most common forms are pentamers and icosahedral capsids, the latter being essentially a dodecamer of pentamers. nih.govoup.com A third, less common decameric form, which is a head-to-head dimer of pentamers, has been identified in Brucella species. rcsb.org

This structural divergence is significant because the active sites of lumazine synthase are located at the interface between adjacent subunits within the pentameric assembly. nih.gov This implies that both the pentameric and icosahedral forms must satisfy similar structural requirements for their catalytic activity. nih.gov The variation in quaternary structure, therefore, arises from differences in the amino acid sequences that mediate the interactions between pentamers to form the larger icosahedral capsid. nih.gov

Studies have shown that positions involved in the contacts between pentamers in the icosahedral structure are under greater evolutionary constraint compared to other positions. nih.gov This suggests that the evolution of the icosahedral form involved specific sequence changes that promoted this higher-order assembly. A combined analysis of sequence and structure has identified specific amino acid sites that are likely determinants of the icosahedral quaternary structure. nih.gov

The thermostability of lumazine synthase also shows evolutionary adaptation. For example, the lumazine synthase from the hyperthermophilic bacterium Aquifex aeolicus exhibits extraordinary thermostability, with a melting temperature of 120°C. core.ac.uk Structural comparisons have revealed that this enhanced stability is due to factors such as an increased number of ion-pair interactions. oup.com

Interestingly, archaea possess a novel class of riboflavin synthase that, while catalyzing the final step of riboflavin synthesis, shares significant sequence similarity with lumazine synthase. nih.gov This suggests that the archaeal riboflavin synthase and lumazine synthase likely diverged from a common ancestor early in the evolution of Archaea. nih.gov This is a clear example of functional divergence from a conserved structural scaffold. Some archaea, however, have eubacterial-type riboflavin synthases, which were likely acquired through lateral gene transfer. nih.gov

The table below details the variations in lumazine synthase quaternary structures and other related enzymes across different domains of life.

| Enzyme | Organism/Group | Quaternary Structure | Key Evolutionary Features |

| Lumazine Synthase | Bacteria, Fungi, Plants | Pentameric or Icosahedral nih.govoup.com | Conserved active site, divergence in inter-pentamer contacts. nih.gov |

| Lumazine Synthase | Brucella spp. | Decameric rcsb.org | A novel arrangement of a dimer of pentamers. rcsb.org |

| Lumazine Synthase | Aquifex aeolicus | Icosahedral oup.compnas.org | High thermostability due to increased ionic interactions. oup.com |

| Archaeal Riboflavin Synthase | Methanococcus jannaschii | Homopentameric nih.gov | Diverged from an ancestral lumazine synthase, functional shift. nih.gov |

| Eubacterial/Eukaryotic Riboflavin Synthase | Bacteria, Fungi, Plants | Trimeric nih.gov | Characterized by an internal sequence repeat. nih.gov |

Phylogenomic Analysis of Genes Encoding this compound-Related Enzymes

Phylogenomic analysis, which combines phylogenetic analysis with genomic data, provides deep insights into the evolutionary history of the enzymes involved in the biosynthesis and metabolism of this compound and related pteridines. By comparing the sequences of genes encoding these enzymes across a wide range of species, researchers can trace their evolutionary origins, identify instances of gene duplication and divergence, and understand the selective pressures that have shaped their functions.

A key enzyme in this context is lumazine synthase. Phylogenetic reconstruction of the lumazine synthase family has successfully divided the sequences into two main clusters that correspond to their quaternary structure (pentameric or icosahedral). nih.gov This indicates that the divergence of these two forms is an ancient evolutionary event. The analysis of site-specific evolutionary rate shifts has further revealed that the amino acid positions involved in forming the icosahedral contacts have experienced increased constraints, highlighting their importance in the evolution of this complex structure. nih.gov

The genes involved in pteridine biosynthesis as a whole show a complex evolutionary history. For instance, in vertebrates, the pteridine synthesis pathway has been shaped by gene and genome duplication events, such as the fish-specific genome duplication. researchgate.net This has led to the emergence of multiple copies of genes, some of which have retained their original function while others may have evolved new roles. researchgate.net

In bacteria, the organization of genes for riboflavin biosynthesis into operons is a common feature, although the specific gene content and arrangement can vary. oup.com For example, the rib operon in Bacillus subtilis has a different structure compared to that in actinomycetes. oup.com Comparative genomic analysis has been instrumental in identifying regulatory elements, such as RFN elements, that control the expression of these genes in response to flavin levels. asm.org

Phylogenetic analysis has also been crucial in understanding the evolution of related enzymes. For example, studies on archaeal riboflavin synthases, which are homologous to lumazine synthases, suggest an early divergence from a common ancestor. nih.gov The presence of eubacterial-type riboflavin synthases in some archaea is indicative of lateral gene transfer events, a significant force in microbial evolution. nih.gov

Furthermore, phylogenomic studies of enzymes in related biosynthetic pathways, such as those for polyketides in Trichoderma or oxidosqualene cyclases in sea cucumbers, demonstrate the power of this approach in uncovering the evolutionary history of metabolic pathways. osti.govmdpi.com These analyses can reveal gene duplication events, functional diversification, and the evolutionary relationships between enzymes from different species. osti.govmdpi.com

The table below provides a summary of key findings from phylogenomic analyses of genes related to this compound metabolism.

| Gene/Enzyme Family | Key Phylogenomic Findings | Evolutionary Implications |

| Lumazine Synthase | Sequences cluster based on quaternary structure (pentameric vs. icosahedral). nih.gov | Ancient divergence of quaternary structures. Increased constraints on residues at icosahedral interfaces. nih.gov |

| Pteridine Synthesis Genes (Vertebrates) | Evidence of gene duplication from fish-specific genome duplication. researchgate.net | Expansion and potential functional diversification of the pteridine synthesis pathway. researchgate.net |

| Riboflavin Biosynthesis Genes (Bacteria) | Varied operon structures and presence of conserved regulatory RFN elements. oup.comasm.org | Coordinated regulation of biosynthesis and adaptation to different metabolic needs. |

| Archaeal Riboflavin Synthase | Homologous to lumazine synthase, suggesting a common ancestor. Evidence of lateral gene transfer for eubacterial-type synthases. nih.gov | Early divergence of function and horizontal acquisition of metabolic capabilities. nih.gov |

| folK (7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase) | Cloned and sequenced in E. coli. nih.gov | Provides a basis for comparative analysis with orthologs in other species to understand the evolution of folate biosynthesis. |

Future Research Directions and Unanswered Questions in 7,8 Dihydro 6 Hydroxylumazine Research

Elucidation of Unknown Enzymatic Steps and Regulation Points in its Metabolism

The metabolic pathway of 7,8-dihydro-6-hydroxylumazine is not entirely elucidated. In Drosophila melanogaster, the conversion of 7,8-dihydropterin (B103510) to 7,8-dihydrolumazine is catalyzed by dihydropterin deaminase. This is followed by a conversion to this compound, a reaction that can occur non-enzymatically but is also facilitated by xanthine (B1682287) oxidase. nih.gov The subsequent oxidation to 6-hydroxylumazine often happens via auto-oxidation. nih.gov

However, the precise enzymatic control and regulation of these steps, particularly the formation of this compound, remain areas of active research. Future studies should focus on identifying and characterizing all the enzymes involved in this pathway across different organisms. Understanding the kinetic properties, substrate specificities, and regulatory mechanisms of these enzymes is crucial. For instance, investigating how the expression and activity of these enzymes are controlled at the genetic and post-translational levels will provide a more complete picture of pteridine (B1203161) metabolism.

Discovery of Novel Biological Functions Beyond Current Understanding

The known biological significance of pteridine derivatives is vast, encompassing roles as enzymatic cofactors, pigments, and signaling molecules in the immune system. um.es They are integral to amino acid metabolism, nucleic acid synthesis, and neurotransmitter production. orientjchem.org While this compound is primarily recognized as a catabolic product of tetrahydrobiopterin (B1682763), its potential for other biological activities is an emerging field of interest. ebm-journal.org

Future research should explore whether this compound or its downstream metabolites have signaling roles or other currently unknown functions. Given the diverse activities of other pteridine compounds, which include anti-inflammatory, antioxidant, and even anti-cancer properties, it is plausible that this compound may possess direct biological effects that are yet to be discovered. nih.govnih.gov Investigating its potential interactions with cellular receptors, its role in modulating enzyme activities beyond its own metabolic pathway, and its impact on cellular processes like proliferation and apoptosis are promising avenues for research.

Development of Advanced Analytical Techniques for In Situ or Real-Time Monitoring

Current methods for detecting and quantifying this compound and other pteridines often rely on techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govdokumen.pub While powerful, these methods typically require sample extraction and processing, preventing the real-time observation of metabolic dynamics within living cells or tissues.

A significant area for future development is the creation of advanced analytical techniques for in situ and real-time monitoring of this compound. This could involve the development of novel fluorescent probes that specifically bind to this compound, allowing for its visualization and quantification through advanced microscopy techniques. Furthermore, refining mass spectrometry imaging techniques could enable the mapping of its spatial distribution within tissues. Such technologies would provide unprecedented insights into the localized and temporal dynamics of pteridine metabolism in response to various physiological and pathological stimuli.

Exploration of its Metabolic Interplay in Underexplored Biological Systems

Research on this compound has largely been concentrated on a few model organisms and its connection to specific diseases. nih.gov However, the metabolic roles and significance of this compound in a wider range of biological systems remain largely unexplored.

Future investigations should aim to characterize the metabolism and function of this compound in diverse and underexplored biological contexts. This includes its role in the gut microbiome, marine organisms, and various plant species. Understanding how this pteridine derivative is synthesized, utilized, and what its functions are in these different life forms could reveal novel metabolic pathways and ecological interactions. For example, exploring its role in symbiotic relationships or as a signaling molecule in microbial communities could open up new fields of study.

Integration of Multi-Omics Data for Comprehensive Metabolic Modeling

The era of "omics" provides a powerful toolkit for a systems-level understanding of biological processes. To date, much of the research on pteridine metabolism has been focused on individual genes, proteins, or metabolites.

A key future direction will be the integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive metabolic models of the this compound pathway. By combining these large-scale datasets, researchers can create detailed computational models that simulate the flow of metabolites through the pteridine network. These models can be used to predict how the pathway will respond to genetic mutations, environmental changes, or the introduction of drugs. This systems biology approach will be instrumental in identifying key regulatory nodes, predicting potential drug targets, and gaining a holistic understanding of the role of this compound in health and disease. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 7,8-Dihydro-6-hydroxylumazine, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 6,7-dichloro-lumazine derivatives as precursors. For example, reacting 6,7-dichloro-1,3-dimethyllumazine with amines in dioxane or methanol under reflux conditions yields substituted derivatives . Key factors include solvent polarity (methanol vs. dioxane), reaction temperature (room temperature vs. reflux), and amine nucleophilicity. Chromatographic purification (e.g., recrystallization) and spectroscopic validation (NMR, UV-Vis) are critical for confirming product identity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for structurally related lumazines:

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particulates.

- Store in sealed containers at recommended temperatures (e.g., -20°C for stability).

- Dispose of waste via approved chemical recycling programs, adhering to federal and local regulations .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* transitions (e.g., λmax ~221 nm for similar hydroxylated lumazines) .

- NMR : Use H/C NMR to resolve substituent positions (e.g., hydroxyl and dihydro groups).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Apply a 2 factorial design to test variables like temperature, solvent polarity, and catalyst concentration. For example:

- Independent Variables : Solvent (methanol/dioxane), amine equivalents (1–3 eq.), reaction time (2–24 hrs).

- Dependent Variable : Yield (%) and purity (HPLC).

- Analysis : Use ANOVA to identify significant factors and interaction effects. This approach reduces experimental runs while maximizing data utility .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Systematic Review : Compare experimental conditions (e.g., cell lines, assay pH, compound concentration ranges).

- Meta-Analysis : Statistically aggregate data to identify outliers or trends.

- Theoretical Alignment : Reconcile discrepancies by linking results to mechanistic frameworks (e.g., redox activity vs. enzyme inhibition) .

Q. What experimental strategies elucidate this compound’s interaction with lumazine synthase?

- Methodological Answer :

- Kinetic Assays : Measure values under varying substrate concentrations to determine competitive/non-competitive inhibition.

- Structural Studies : Use X-ray crystallography or cryo-EM to resolve binding sites.

- Computational Docking : Validate hypotheses with molecular dynamics simulations (e.g., COMSOL for binding energy calculations) .

Q. How can computational models predict the physicochemical properties of this compound?

- Methodological Answer :

- Quantum Chemistry : Calculate logP, pKa, and solubility via DFT (e.g., Gaussian09).

- Machine Learning : Train models on existing lumazine datasets to predict stability or reactivity.

- Validation : Cross-check predictions with experimental HPLC retention times or solubility tests .

Q. What integrative approaches study the biosynthetic pathways of this compound?

- Methodological Answer : Combine:

- Genomics : Identify biosynthetic gene clusters (e.g., BLAST for riboflavin pathway homologs).

- Metabolomics : Track intermediate fluxes via LC-MS.

- CRISPR Interference : Knock down candidate genes to confirm pathway roles .

Tables for Key Data

Table 1 : Reaction Optimization via Factorial Design (Example)

| Variable | Low Level (-1) | High Level (+1) | Effect on Yield (%) |

|---|---|---|---|

| Solvent (Polarity) | Dioxane | Methanol | +15% |

| Temperature | 25°C | 60°C | +22% |

| Catalyst Loading | 0.1 eq. | 0.5 eq. | +8% |

Table 2 : Common Spectroscopic Signatures of this compound Derivatives

| Derivative | UV λmax (nm) | H NMR (δ, ppm) | ESI-MS ([M+H]+) |

|---|---|---|---|

| 6-Hydroxy | 221 | 2.35 (s, CH3) | 242.24 |

| 7-Amino-6-chloro | 235 | 3.10 (t, NH2) | 275.68 |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.